molecular formula C12H16N4O2S B2383158 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034243-66-6

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2383158
CAS No.: 2034243-66-6
M. Wt: 280.35
InChI Key: WFHKQDADUSRTRF-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyrrole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the thiadiazole ring, and finally the attachment of the carboxamide group. Key reagents and conditions include strong bases, oxidizing agents, and coupling reagents.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrroles and thiadiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group on the thiadiazole ring.

  • N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group on the pyrrole ring.

Uniqueness: The presence of both the methyl group on the pyrrole ring and the thiadiazole ring makes this compound unique, potentially leading to different biological activities and applications compared to its analogs.

This comprehensive overview provides a detailed understanding of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-8-11(19-15-14-8)12(18)13-6-5-10(17)9-4-3-7-16(9)2/h3-4,7,10,17H,5-6H2,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKQDADUSRTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC(C2=CC=CN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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